molecular formula C17H18ClFN2O B3008454 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide CAS No. 953169-92-1

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide

Cat. No.: B3008454
CAS No.: 953169-92-1
M. Wt: 320.79
InChI Key: OCELKSDDHSLVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is a chemical compound with the molecular formula C15H15ClN2O. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)phenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring stringent quality control measures to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(dimethylamino)phenyl)benzamide
  • 2-chloro-N-(4-(dimethylamino)phenethyl)benzamide
  • 2-chloro-N-(4-(dimethylamino)phenyl)fluorobenzamide

Uniqueness

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELKSDDHSLVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.